4-Iodobenzaldehyde oxime

Description

General Overview of Aldoxime Chemistry in Contemporary Organic Synthesis

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are broadly categorized into aldoximes and ketoximes, derived from aldehydes and ketones, respectively. numberanalytics.comwikipedia.org Aldoximes, with the general structure RCH=NOH, are significant intermediates in modern organic synthesis. numberanalytics.com Their versatility stems from their ability to be readily converted into other functional groups, including nitriles, amides (through the Beckmann rearrangement), amines, nitro compounds, and nitrones. testbook.com This reactivity makes them valuable building blocks for the synthesis of complex molecules, with applications in pharmaceuticals, materials science, and agrochemicals. numberanalytics.comnumberanalytics.com The formation of oximes is also a reliable method for the protection, purification, and characterization of carbonyl compounds. testbook.com

Historical Trajectories and Early Investigations of Aromatic Oximes

The study of oximes dates back to the 19th century, with their discovery credited to Viktor Meyer. acs.org The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting their structure. wikipedia.orgtestbook.com Early research focused on their synthesis and their utility in identifying and distinguishing aldehydes and ketones, as many oximes are solids with distinct melting points. testbook.com

The classical and still widely used method for synthesizing oximes is the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) or its salts. wikipedia.orgacs.orgtandfonline.com This reaction is typically performed in a weakly acidic medium or in the presence of a base. tandfonline.combyjus.com Over the years, various modifications have been developed to improve reaction efficiency, including the use of phase transfer catalysts, microwave irradiation, and solid-phase synthesis techniques. tandfonline.comnih.gov For instance, the reaction of carbonyl compounds with hydroxylamine hydrochloride can be accelerated by microwave heating or the use of organotin compounds. tandfonline.com More recent methods also include the oxidation of aliphatic amines. nih.gov

Early structural studies of oximes focused on understanding their stereochemistry. Due to the C=N double bond, oximes can exist as geometric isomers (E/Z or syn/anti). wikipedia.org These isomers are often stable enough to be separated. wikipedia.org Spectroscopic techniques, particularly infrared (IR) spectroscopy, were crucial in characterizing oximes, which exhibit characteristic bands for O-H, C=N, and N-O stretching vibrations. wikipedia.org X-ray crystallography has further elucidated the solid-state structures of oximes, revealing details about hydrogen bonding patterns, which can involve dimers and catemers. scispace.com

Evolution of Synthetic Methodologies for Oxime Formation

Rationale for Research Focus on 4-Iodobenzaldehyde (B108471) Oxime

The specific interest in 4-iodobenzaldehyde oxime arises from the combined properties of its two key structural components: the iodinated aromatic ring and the oxime functional group.

The introduction of an iodine atom onto an aromatic ring is a significant transformation in organic synthesis. fiveable.me Aromatic iodides are valuable synthetic intermediates because the carbon-iodine bond is relatively weak, making iodine a good leaving group in various reactions. fiveable.mechem-soc.si This allows for further functionalization through reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and reduction. fiveable.me This versatility makes iodinated aromatics useful building blocks for creating more complex molecules with applications in medicinal chemistry and materials science. fiveable.me The iodination of aromatic compounds can be achieved through various methods, often involving molecular iodine in the presence of an oxidizing agent. chem-soc.simdpi.combabafaridgroup.edu.in

The oxime group is a versatile functional handle that can participate in a wide range of chemical transformations. testbook.com As mentioned, it can be converted to nitriles, amides, amines, and other nitrogen-containing compounds. testbook.com The oxime's hydroxyl group can be deprotonated, allowing it to act as a nucleophile or a ligand in coordination chemistry. scispace.comrsc.org Furthermore, the C=N bond can undergo addition reactions. numberanalytics.com The reactivity of the oxime functionality, combined with the synthetic utility of the iodo-aromatic moiety, makes this compound a potentially valuable intermediate for the synthesis of a diverse array of more complex organic structures.

Properties of this compound

| Property | Value | Source |

| CAS Number | 34158-75-3 | guidechem.comchemicalbook.com |

| Molecular Formula | C₇H₆INO | biosynth.comchemscene.com |

| Molecular Weight | 232.02 g/mol | biosynth.comchemscene.com |

| Melting Point | 100-102 °C | amazonaws.com |

| Appearance | Yellow solid | rsc.org |

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 4-iodobenzaldehyde with hydroxylamine hydrochloride. amazonaws.com The reaction can be carried out by grinding the reactants together with a base like sodium hydroxide (B78521) in the presence of a small amount of methanol (B129727). amazonaws.com

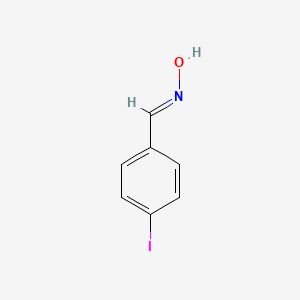

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-iodophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYLBKHPSREQBQ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34158-75-3 | |

| Record name | SYN-4-IODOBENZALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advances in the Synthesis of 4 Iodobenzaldehyde Oxime

Established Synthetic Pathways to Aryl Aldoximes

The formation of aryl aldoximes, including 4-iodobenzaldehyde (B108471) oxime, has traditionally been achieved through well-established synthetic routes. These methods, while effective, have been continuously refined to enhance their practicality and efficiency.

Condensation Reactions with Hydroxylamine (B1172632): Optimization and Efficiency

The most common method for synthesizing aldoximes is the condensation reaction between an aldehyde and hydroxylamine, typically in the form of hydroxylamine hydrochloride. rsc.orgresearchgate.net To drive the reaction to completion, a base is required to neutralize the hydrochloric acid and liberate the free hydroxylamine. The choice of base and reaction conditions can significantly impact the yield and purity of the resulting oxime.

Key optimizations in this area have focused on:

Base Selection: Various bases have been employed, including sodium hydroxide (B78521) amazonaws.com, sodium acetate (B1210297) rsc.org, and potassium carbonate researchgate.net. The selection often depends on the specific substrate and desired reaction conditions.

Catalysis: The use of catalysts, such as copper sulfate, has been shown to promote highly stereoselective conversions of aldehydes to their corresponding oximes under mild conditions. researchgate.net

Reaction Time and Temperature: Optimization of reaction time and temperature is crucial for maximizing yield and minimizing side reactions. Many procedures are carried out at room temperature, with reaction times ranging from a few hours to overnight. rsc.orgrsc.org

Solvent-Dependent and Solvent-Free Reaction Systems

The choice of solvent plays a critical role in the synthesis of aryl aldoximes. While traditional methods often utilize organic solvents like methanol (B129727) or ethanol (B145695) rsc.orgrsc.org, there has been a growing interest in developing more environmentally friendly solvent systems and solvent-free approaches.

Solvent-Dependent Systems: Aqueous solvent systems have been explored as a greener alternative for aldoxime synthesis. rsc.org For instance, a one-pot synthesis of aldoximes from alkenes has been developed using a rhodium catalyst in a water and 1-butanol (B46404) mixture, demonstrating the feasibility of using environmentally benign solvents. rsc.org The reaction rates and product yields can be highly dependent on the reaction medium, with different solvents leading to varying outcomes. rsc.org

Solvent-Free Systems: Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. ijprajournal.com It has been demonstrated that grinding the reactants, such as an aldehyde and hydroxylamine hydrochloride with a solid base like sodium hydroxide, can lead to the efficient formation of oximes without the need for a solvent. amazonaws.comijprajournal.com This approach not only reduces waste but can also lead to faster reaction times. amazonaws.com

Innovative Synthetic Strategies for 4-Iodobenzaldehyde Oxime

Recent research has focused on developing novel synthetic methods for this compound that are not only efficient but also align with the principles of green and sustainable chemistry.

Mechanochemical Synthesis Protocols for (E)-4-Iodobenzaldehyde Oxime

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful and environmentally friendly tool for organic synthesis. iucr.orgscispace.com The synthesis of (E)-4-iodobenzaldehyde oxime has been successfully achieved using a mechanochemical route. iucr.org

In a typical mechanochemical procedure, 4-iodobenzaldehyde and hydroxylamine hydrochloride are ground together in a mortar and pestle. amazonaws.com The addition of a solid base, such as crushed sodium hydroxide, and a small amount of a liquid additive like methanol initiates the reaction. amazonaws.com This solvent-free or liquid-assisted grinding (LAG) method offers several advantages:

Reduced Solvent Usage: It significantly minimizes or eliminates the need for bulk solvents. cardiff.ac.uk

Faster Reaction Times: Reactions can often be completed in a matter of minutes. amazonaws.com

High Yields: Good to excellent yields of the desired product can be obtained. amazonaws.com

Table 1: Mechanochemical Synthesis of (E)-4-Iodobenzaldehyde Oxime

| Reactant 1 | Reactant 2 | Base | Conditions | Yield | Reference |

| 4-Iodobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Hydroxide | Grinding with methanol | 61% | amazonaws.com |

Green Chemistry Principles in Oxime Formation from 4-Iodobenzaldehyde

The synthesis of this compound provides a case study for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uk

Key green chemistry considerations in this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org The condensation reaction of an aldehyde with hydroxylamine is inherently atom-economical.

Use of Safer Solvents and Auxiliaries: The shift towards aqueous media or solvent-free conditions minimizes the use of volatile organic compounds (VOCs). rsc.orgijprajournal.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.orgdiva-portal.org

Energy Efficiency: Mechanochemical methods and reactions at ambient temperature reduce energy consumption compared to methods requiring heating or reflux. amazonaws.com

The development of iodoarene activation under benign conditions also contributes to greener and more sustainable transformations involving compounds like 4-iodobenzaldehyde. nih.gov

Stereoselective Synthesis of (Z)-4-Iodobenzaldehyde Oxime Isomers

While the (E)-isomer of aldoximes is often the thermodynamically more stable and more commonly synthesized product, methods for the stereoselective synthesis of the (Z)-isomer are also of significant interest. The (Z)-isomer of this compound has been prepared and characterized. rsc.org

The stereochemical outcome of oxime synthesis can be influenced by several factors, including the choice of reagents and reaction conditions. For instance, in Knoevenagel condensations to form related vinyl compounds, the use of specific titanium-based reagents has been shown to direct the stereoselectivity towards the Z-isomer. thieme-connect.comthieme-connect.de While specific detailed protocols for the exclusive synthesis of (Z)-4-iodobenzaldehyde oxime are less commonly reported in the provided context, the general principles of stereoselective synthesis can be applied.

One approach to obtaining the (Z)-isomer involves the separation of a mixture of (E) and (Z) isomers, often achievable through techniques like column chromatography. rsc.org Research into visible-light-mediated stereospecific reactions of (Z)-aldoximes further highlights the importance of having access to stereopure isomers for subsequent transformations. rsc.org

Table 2: Characterization Data for (Z)-4-Iodobenzaldehyde Oxime

| Property | Value | Reference |

| Yield | 80% | rsc.org |

| 1H NMR (500 MHz, CDCl3) δ (ppm) | 8.40 (s, OH), 8.08 (s, 1H), 7.73 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H) | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Iodobenzaldehyde Oxime

Comprehensive Spectroscopic Elucidation

A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous structural determination and characterization of 4-iodobenzaldehyde (B108471) oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-iodobenzaldehyde oxime in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton NMR spectra of this compound provide distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic chemical shifts (δ) are observed: a singlet for the hydroxyl proton (-OH) around 8.40 ppm, a singlet for the oxime proton (CH=N) at approximately 8.08 ppm, and two doublets for the aromatic protons. rsc.org The aromatic protons ortho to the iodine atom typically appear at a downfield chemical shift compared to the protons meta to the iodine. For instance, in one study, the aromatic protons were observed as doublets at 7.73 ppm and 7.30 ppm, each with a coupling constant (J) of 8.4 Hz. rsc.org

When using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the chemical shifts are slightly different. The hydroxyl proton appears as a singlet at 11.34 ppm, the oxime proton as a singlet at 8.10 ppm, and the aromatic protons as two doublets at 7.76 ppm and 7.38 ppm. rsc.orgamazonaws.com

A summary of the ¹H NMR chemical shifts for this compound in different deuterated solvents is presented in the interactive table below.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ rsc.org | Chemical Shift (δ) in DMSO-d₆ rsc.orgamazonaws.com | Multiplicity | Coupling Constant (J) in Hz |

| -OH | ~8.40 | 11.34 | Singlet | N/A |

| CH=N | 8.08 | 8.10 | Singlet | N/A |

| Aromatic (ortho to I) | 7.73 | 7.76 | Doublet | 8.4 |

| Aromatic (meta to I) | 7.30 | 7.38 | Doublet | 8.4 |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Although detailed ¹³C NMR data for this compound is not as readily available in the provided search results, related compounds and general principles of ¹³C NMR can be used for interpretation. For a similar compound, 4-(bromoethynyl)benzaldehyde oxime, the ¹³C NMR spectrum in DMSO-d₆ showed signals at 54.20, 79.55, 122.40, 126.52, 132.13, 133.58, and 147.47 ppm. rsc.org The signal for the oxime carbon (C=N) is expected to be in the range of 145-165 ppm. The carbon atom bearing the iodine (C-I) will have a chemical shift significantly influenced by the iodine atom, typically appearing at a lower field (around 90-100 ppm). The other aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

The C=N double bond in oximes can exist as two geometric isomers, (E) and (Z). NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shift of the proton attached to the C=N bond (the oxime proton) is particularly sensitive to the stereochemistry. Generally, the oxime proton in the (E)-isomer resonates at a more downfield chemical shift compared to the (Z)-isomer due to the anisotropic effect of the lone pair on the nitrogen atom. tsijournals.com For instance, in a study on cephalosporins, the aminothiazole proton in the (E)-isomer appeared at a downfield position compared to the (Z)-isomer. tsijournals.com This principle can be applied to this compound, where the presence of two distinct sets of signals in the NMR spectrum would indicate a mixture of (E) and (Z) isomers. The relative integration of these signals would provide the isomeric ratio. acs.org

Carbon-13 (¹³C) NMR Spectral Interpretation

Infrared (IR) and Raman Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound include a broad band for the O-H stretch of the oxime group, typically in the region of 3100-3500 cm⁻¹, and a sharp band for the C=N stretch around 1600-1650 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, and the C-I stretching vibration appears at lower frequencies, typically below 600 cm⁻¹. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C=N stretch is also observable in the Raman spectrum. SERS (Surface-Enhanced Raman Scattering) can be used to enhance the Raman signal, as demonstrated in a study using 4-pyridine amide oxime where a Au-N bond was characterized by a SERS band at 249 cm⁻¹.

Interactive Data Table: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) nih.govmdpi.com |

| O-H stretch (oxime) | 3100-3500 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| C=N stretch (oxime) | 1600-1650 |

| C-I stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region. For example, a related compound, 4-benzyloxy-2-bromo-3,5-dimethoxy-benzaldehyde, shows absorption maxima (λmax) at 231 nm and 317 nm. soton.ac.uk The presence of the iodine atom and the oxime group will influence the position and intensity of these absorption bands. The electronic transitions are generally π → π* and n → π* transitions associated with the benzene (B151609) ring and the C=N-OH chromophore.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to follow several key pathways:

A summary of the predicted primary fragments for this compound is presented in the table below.

| m/z (Predicted) | Formula | Fragment Lost | Description |

|---|---|---|---|

| 247 | [C₇H₆INO]⁺ | - | Molecular Ion (M⁺) |

| 246 | [C₇H₅INO]⁺ | H• | Loss of aldehydic hydrogen |

| 230 | [C₇H₅IN]⁺ | •OH | Loss of hydroxyl radical from oxime |

| 203 | [C₆H₄I]⁺ | •CHO, CO | Iodophenyl cation |

| 120 | [C₇H₆NO]⁺ | I• | Loss of iodine radical |

| 76 | [C₆H₄]⁺ | I•, •CHO, CO | Benzyne radical cation |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Unit Cell Parameters

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals detailed information about the spatial arrangement of the molecules in the crystal lattice. The compound crystallizes in the monoclinic space group P2₁/c. rsc.org The unit cell parameters, which define the repeating unit of the crystal lattice, have been precisely measured. These parameters are crucial for understanding the packing and intermolecular forces that govern the solid-state architecture of the compound. rsc.org

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆INO |

| Formula weight | 247.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.2592(3) |

| b (Å) | 14.9217(7) |

| c (Å) | 13.9603(5) |

| α (°) | 90 |

| β (°) | 95.929(2) |

| γ (°) | 90 |

| Volume (ų) | 1296.89(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.374 |

Analysis of Intermolecular Interactions in Crystalline this compound

The crystal packing of this compound is dominated by a combination of strong hydrogen bonds and notable halogen bonds, which together create a robust supramolecular assembly.

Hydrogen Bonding Networks (O-H…N, O-H…O)

In the crystalline state, molecules of this compound are primarily organized through intermolecular hydrogen bonds. The oxime's hydroxyl group (-OH) acts as a hydrogen bond donor, while the nitrogen atom (C=N) of an adjacent molecule serves as the acceptor. scispace.com This results in the formation of O-H…N hydrogen bonds, which link the molecules into dimeric structures. scispace.com Specifically, the O17…N17 distance is 2.839(2) Å, and the O17-H17…N17 distance is 2.08(3) Å. scispace.com The formation of O-H…O hydrogen bonds is not observed as the primary interaction in the crystal structure of this aldoxime, a common feature for this class of compounds where the O-H...N interaction is more favorable. scispace.com

Halogen Bonding Interactions Involving the Iodine Atom

Beyond hydrogen bonding, the crystal structure of this compound is significantly influenced by halogen bonding. A notable C-I…O interaction exists where the iodine atom of one molecule forms a halogen bond with the oxygen atom of the oxime group on a neighboring molecule. scispace.com This interaction is characterized by an O…I bond distance of 3.4471(15) Å and a C-I…O bond angle of 154.74(5)°. scispace.com This type of interaction, where the electropositive region (σ-hole) on the iodine atom interacts with the lone pair of an oxygen atom, is a key factor in connecting the hydrogen-bonded dimers into a more extended network. scispace.comnih.gov

Supramolecular Synthons Driven by Non-Covalent Interactions

The combination of hydrogen and halogen bonds in this compound gives rise to well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The primary synthon observed is the R²₂(6) hydrogen-bonded dimer, formed via the strong O-H…N interactions between two oxime molecules. scispace.comresearchgate.net

Conformational Preferences and Molecular Packing in the Solid State

The solid-state structure of this compound is defined by its molecular conformation and the network of intermolecular interactions that govern its packing in the crystal lattice. X-ray crystallography studies reveal a preference for specific arrangements driven primarily by strong hydrogen bonding. scispace.com

An examination of the crystal structure of this compound shows that the molecule is essentially planar. The conformation is characterized by the relative orientation of the iodophenyl group and the oxime moiety. The (E)-configuration of the oxime group is typically observed in the solid state. iucr.orgresearchgate.net

The dominant feature of the molecular packing is the formation of hydrogen-bonded dimers. In the crystal structure, the hydroxyl group of one oxime molecule acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule. scispace.com This interaction is a classic and robust supramolecular synthon for oximes, leading to the creation of a centrosymmetric dimer. The specific geometry of this interaction involves an O–H···N hydrogen bond. scispace.com

Specifically, the crystal structure analysis of this compound (referred to as compound 1 in a systematic study of oximes) demonstrates that the hydrogen-bond donors (–OH groups) are engaged in intermolecular interactions with the oxime nitrogen atoms (C=N moiety) of adjacent molecules. scispace.com This results in the formation of dimers with an O···N distance of 2.839(2) Å and an H···N distance of 2.08(3) Å. scispace.com

While the presence of a polarizable iodine atom introduces the possibility of halogen bonding as a secondary interaction influencing the crystal packing, the primary structural motif is dictated by the stronger O–H···N hydrogen bonds. iucr.orgnih.gov Studies comparing the competitive nature of hydrogen and halogen bonds have utilized this compound as a model compound. iucr.orgresearchgate.net Calculated molecular electrostatic potentials for (E)-4-iodobenzaldehyde oxime show significant positive potentials on both the oxime hydrogen atom and the iodine atom, indicating their potential to act as donors. iucr.org However, the highly directional and strong nature of the oxime-oxime hydrogen bond leads it to be the primary interaction in the homomeric crystal structure. scispace.comiucr.org

Interactive Data Tables

Table 1: Hydrogen Bond Geometry for this compound scispace.com

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O17 | H17 | N17 | N/A | 2.08(3) | 2.839(2) | N/A |

| Note: Specific D-H bond lengths and D-H···A angles were not detailed in the provided source material, which is a common practice when hydrogen atom positions are determined from electron density maps rather than refined freely. |

Table 2: Calculated Molecular Electrostatic Potential Values iucr.org

| Compound | Atom (Donor) | Max. Electrostatic Potential (kJ mol⁻¹) |

| (E)-4-Iodobenzaldehyde oxime | Hydrogen (on O) | 256.1 |

| (E)-4-Iodobenzaldehyde oxime | Iodine | 100.6 |

Computational Chemistry and Theoretical Insights into 4 Iodobenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of molecules like 4-iodobenzaldehyde (B108471) oxime. These methods offer a balance between computational cost and accuracy, providing detailed insights into the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. science.gov For 4-iodobenzaldehyde oxime, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. science.gov These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data when available.

The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. The stability of the molecule can be analyzed through concepts like hyperconjugative interactions and charge delocalization, often with the aid of Natural Bond Orbital (NBO) analysis. science.gov

Table 1: Representative Theoretical Data for Geometry Optimization

| Parameter | Calculated Value | Method/Basis Set |

| C-I Bond Length | Varies | B3LYP/various |

| C=N Bond Length | Varies | B3LYP/various |

| O-H Bond Length | Varies | B3LYP/various |

| C-C-N-O Dihedral Angle | Varies | B3LYP/various |

Note: Specific values require dedicated computational studies on this exact molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxime group, reflecting its electron-donating potential. Conversely, the LUMO is anticipated to be distributed over the aromatic system, indicating its capacity to accept electrons. The analysis of these orbitals provides insight into potential charge transfer within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Varies |

| LUMO | Varies |

| HOMO-LUMO Gap | Varies |

Note: The exact energy values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms of the oxime group. k-state.edu

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and potentially the iodine atom (due to the phenomenon of halogen bonding) would exhibit positive electrostatic potential. k-state.eduiucr.org

By analyzing the MEP surface, one can predict how this compound will interact with other molecules, including identifying potential sites for hydrogen and halogen bonding. k-state.eduiucr.org

Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. science.gov

These predicted spectra are instrumental in assigning the vibrational modes observed in experimental spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. This allows for a detailed interpretation of the experimental IR and Raman data, confirming the molecular structure and providing insights into the strength of its chemical bonds.

Conformational Landscape Exploration via Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules like this compound can exist in various conformations due to the rotation around single bonds. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore this conformational landscape. wustl.edunih.gov

Molecular Dynamics (MD): This method simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would reveal how its conformation changes over time at a given temperature, providing insights into its flexibility and the relative stabilities of different conformers.

Monte Carlo (MC): MC simulations use random sampling to explore the conformational space. wustl.edu By generating a large number of random conformations and evaluating their energies, this method can identify low-energy conformers and estimate their relative populations.

Both MD and MC simulations are crucial for understanding the dynamic behavior of this compound, which can influence its biological activity and interactions with other molecules.

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For instance, in reactions where the oxime group participates, such as in the formation of nitrile oxides or in rearrangement reactions, computational studies can elucidate the structure of the transition state and the activation energy required for the reaction to occur. researchgate.netrushim.ru Similarly, for reactions involving the iodo-substituted aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions, theoretical calculations can help predict the regioselectivity and reactivity. acs.org DFT calculations can be used to model the approach of reactants and the breaking and forming of bonds, providing a detailed, step-by-step picture of the reaction mechanism.

Reactivity and Reaction Mechanisms of 4 Iodobenzaldehyde Oxime

Reactivity of the Oxime Functional Group in 4-Iodobenzaldehyde (B108471) Oxime

The oxime functional group (C=N-OH) in 4-iodobenzaldehyde oxime is a versatile reactive site, capable of participating in a variety of chemical transformations. Its reactivity is characterized by the interplay of the nitrogen and oxygen atoms, as well as the carbon-nitrogen double bond.

Nucleophilic and Electrophilic Reactivity of the Nitrogen and Oxygen Atoms

The oxime group possesses both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Conversely, the hydroxyl group can be a target for electrophiles. The oxygen atom, with its lone pairs, can also exhibit nucleophilicity.

Oximes like this compound can act as both hydrogen-bond donors, through the O-H moiety, and as hydrogen-bond acceptors via the C=N and OH groups. scispace.com This dual nature allows for the formation of dimers and catemers in the solid state through O-H···N=C and O-H···O-H hydrogen bonds. scispace.com

In photosensitized reactions, the behavior of benzaldehyde (B42025) oximes is influenced by their oxidation potentials. nih.gov Those with lower oxidation potentials can undergo an electron transfer-proton transfer (ET-PT) sequence, while those with higher potentials may react via a hydrogen atom transfer (HAT) pathway. nih.gov The formation of nitriles from aldoximes is favored when electron-withdrawing substituents are present on the benzene (B151609) ring. nih.gov

Acid-Base Properties and Deprotonation for Ligand Applications

The hydroxyl proton of the oxime group is acidic and can be removed by a base. Deprotonation of the oxime generates an oximate anion, which is a potent nucleophile and a strong coordinating ligand for metal ions. scispace.com Azo-oxime ligands, upon deprotonation, coordinate to metal centers like iron(III) through their nitrogen and oxygen donor atoms. dergipark.org.tr The resulting metal complexes exhibit distinct chemical and physical properties compared to the free ligands. dergipark.org.tr For instance, the HOMO-LUMO energy gap of azo-oxime ligands decreases upon complexation, indicating that the complexes are more reactive than the free ligands. dergipark.org.tr

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound is a key site for synthetic transformations, particularly in the realm of cross-coupling and hypervalent iodine chemistry.

Activation of the Carbon-Iodine Bond for Cross-Coupling Reactions

The aryl iodide group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is readily activated by palladium(0) catalysts, initiating the catalytic cycle for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

For instance, 4-iodobenzaldehyde is a suitable coupling partner in Suzuki-Miyaura reactions for the functionalization of phenylboronic acid-containing nanoparticles in aqueous media. mdpi.comresearchgate.net These reactions can be carried out under mild conditions, even at room temperature, with high conversion rates. mdpi.com The resulting aldehyde-functionalized nanoparticles can be further modified, for example, through oxime formation. mdpi.com

In the context of Heck reactions, N-heterocyclic carbene (NHC)-palladium complexes have been utilized for the coupling of 4-iodobenzaldehyde with various partners. academie-sciences.fr This approach allows for one-pot hydroacylation-Heck coupling sequences. academie-sciences.fr The choice of ligand is crucial for the success of these transformations, with some ligands enabling reactions with deactivated aryl chlorides. researchgate.net The mechanism of these reactions often involves the in-situ generation of a Pd(0) species from a palladacycle precatalyst. researchgate.net

The Sonogashira coupling of 4-iodobenzaldehyde with terminal alkynes, such as trimethylsilylacetylene, is another important transformation catalyzed by palladium complexes. rsc.org This reaction is instrumental in the synthesis of various substituted benzaldehydes. rsc.org

Hypervalent Iodine Chemistry and Related Transformations

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine reagents. These reagents are valuable in organic synthesis due to their unique reactivity and environmentally benign nature. acs.org Hypervalent iodine compounds can act as alternatives to heavy metal-based oxidants. acs.org

Diaryliodonium salts, which can be synthesized from aryl iodides, are versatile reagents for arylation reactions. acs.org They can react with a wide range of nucleophiles, including oximes, to form C-O bonds. nih.gov The reaction of diaryliodonium salts with oximes can lead to O-arylated oximes, which can then be converted to phenols. nih.gov

The oxidation of iodoarenes can be achieved using various oxidizing agents, and the resulting hypervalent iodine species can participate in a range of transformations, including oxidative couplings and functionalizations. beilstein-journals.org The I2/DMSO system is a sustainable and efficient method for mediating various oxidative C-C and C-heteroatom bond formations. rsc.org This system can initiate reactions by iodinating substrates, which then undergo further oxidation. rsc.org

Mechanistic Studies of Specific Reactions of this compound

Mechanistic investigations into the reactions of 4-iodobenzaldehyde and its oxime derivative have provided valuable insights into their reactivity. In photosensitized reactions of benzaldehyde oximes, nanosecond laser flash photolysis studies have shown that the reaction with triplet chloranil (B122849) proceeds via an electron-transfer mechanism if the oxidation potential of the oxime is below 2.0 V. nih.gov For oximes with higher oxidation potentials, a hydrogen atom transfer mechanism is more likely. nih.gov

In the context of palladium-catalyzed reactions, the mechanism often involves the oxidative addition of the aryl iodide to a Pd(0) species. The resulting σ-arylpalladium(II) intermediate can then undergo various transformations depending on the reaction conditions and the other reactants present. ub.edu The ambiphilic nature of these intermediates allows them to act as either electrophiles or nucleophiles. ub.edu

In a visible-light-mediated difluoroalkylation of (Z)-aldoximes, mechanistic studies involving radical scavengers like TEMPO suggested a radical pathway. rsc.org The reaction of (Z)-4-iodobenzaldehyde oxime was part of this study. rsc.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions to Form Isoxazoles)

A significant reaction pathway for this compound involves its conversion to a nitrile oxide, which then participates in [3+2] cycloaddition reactions to synthesize isoxazole (B147169) and isoxazoline (B3343090) derivatives. google.comjocpr.com This transformation is a powerful tool in heterocyclic chemistry for creating five-membered rings. jocpr.com

The process is typically initiated by the in situ generation of the corresponding nitrile oxide from the aldoxime. This can be achieved through oxidation. The resulting nitrile oxide is a reactive 1,3-dipole that readily reacts with dipolarophiles, such as alkenes or alkynes, to yield the heterocyclic adducts. jocpr.comnih.gov For instance, the reaction of this compound can lead to the formation of 3-(4-iodophenyl)-4,5-dihydroisoxazoles or isoxazoles, which are valuable precursors in medicinal chemistry and materials science. google.comgoogle.com

The general scheme for the formation of isoxazolines from this compound involves two main strategies: a two-step process via a hydroxamic acid chloride intermediate or a one-pot reaction directly yielding the isoxazoline. google.com These cycloaddition reactions are often facilitated by a base and can be highly regioselective. jocpr.com

Table 1: Examples of Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| This compound | Styrene | 3-(4-iodophenyl)-5-phenyl-4,5-dihydroisoxazole | Can proceed via a one-pot reaction or a two-step process. google.com |

Reductive Transformations of Oximes

The oxime functionality of this compound can undergo various reductive transformations. A notable example is its reduction to the corresponding amine. This can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) in acetonitrile, which reduces the C=N bond to a C-N single bond, affording the corresponding hydroxylamine (B1172632), which can be further reduced to the amine. rsc.org

Another significant transformation is the reductive amination, a widely used reaction in medicinal chemistry. nih.gov This process typically involves the reaction of the aldehyde (or a derivative) with an amine, followed by reduction. While not a direct reduction of the pre-formed oxime, it highlights the versatility of the core benzaldehyde structure in forming C-N bonds. nih.gov

Difluoroalkylation of (Z)-Aldoximes

Recent research has demonstrated the visible-light-mediated stereospecific C(sp2)−H difluoroalkylation of (Z)-aldoximes, including (Z)-4-iodobenzaldehyde oxime. rsc.org This reaction proceeds under mild conditions, utilizing blue light and a photoredox catalyst. rsc.org The process involves the difluoroalkylation of the carbon atom of the C=N bond of the oxime. rsc.org

For (Z)-4-iodobenzaldehyde oxime, the reaction is carried out in ethanol (B145695) under a nitrogen atmosphere, irradiated with blue light at room temperature for several hours. rsc.org The product is a difluoroalkylated oxime derivative. This method is noted for its high yield and stereospecificity, exclusively targeting the (Z)-isomer of the aldoxime. rsc.org

Table 2: Conditions for Difluoroalkylation of (Z)-4-Iodobenzaldehyde Oxime

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

Role in Radical Chemistry and Electron Transfer Processes

The presence of the iodine atom on the benzene ring allows this compound and its parent aldehyde to participate in radical chemistry and electron transfer processes. molaid.com Single-electron transfer (SET) can initiate radical formation. libretexts.org In the context of related compounds, electron transfer from radical anions can occur. molaid.com

Photoinduced electron transfer (PET) is a key process where light absorption initiates the transfer of an electron, creating radical ions. These radical species can then undergo a variety of synthetic transformations. acs.org While specific studies on the radical chemistry of this compound are not extensively detailed in the provided context, the general principles of radical initiation via single-electron transfer from metals or through photochemical means are well-established for similar aromatic compounds. libretexts.org

Stereochemical Control in Oxime-Based Reactions

Stereochemical control is a critical aspect of reactions involving oximes. In the case of 4-iodobenzaldehyde, which is achiral, reactions that introduce new stereocenters are of particular interest. For example, in stereoconvergent Henry reactions involving 4-iodobenzaldehyde and a nitroalkane, the diastereoselectivity of the reaction can be controlled by crystallization thermodynamics, leading to the formation of products with high diastereomeric ratios. acs.org

In the context of the difluoroalkylation of (Z)-aldoximes, the reaction demonstrates high stereospecificity, preserving the (Z)-configuration of the starting oxime in the product. rsc.org This control is crucial for the synthesis of specific stereoisomers. The ability to control the stereochemistry in these reactions is vital for applications in areas like drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. acs.org

Advanced Applications and Chemical Transformations Derived from 4 Iodobenzaldehyde Oxime

4-Iodobenzaldehyde (B108471) Oxime as a Versatile Synthetic Building Block

4-Iodobenzaldehyde oxime serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its utility stems from the reactive oxime functional group and the presence of an iodine atom on the benzene (B151609) ring, which allows for further chemical modifications. This compound is a valuable precursor in the construction of more complex molecular architectures.

Construction of Complex Organic Molecules

The structural features of this compound make it an important starting material for creating intricate organic structures. The iodine atom, in particular, provides a handle for various coupling reactions, a fundamental strategy in modern organic synthesis. For instance, the corresponding aldehyde, 4-iodobenzaldehyde, is a well-established building block in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in many pharmacologically active molecules. rsc.org The oxime functionality can be introduced and then either retained in the final product or transformed into other functional groups as needed.

Furthermore, 4-iodobenzaldehyde itself is utilized in the synthesis of complex structures such as benzaldimine monolayers and substituted benzene products. chemicalbook.com The conversion of 4-iodobenzaldehyde to its oxime derivative expands its synthetic potential, allowing for its incorporation into a broader range of complex molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The oxime group can be readily converted into a nitrile oxide, a highly reactive intermediate that undergoes cycloaddition reactions to form five-membered heterocyclic rings.

Isoxazoles and their partially saturated analogs, dihydroisoxazoles (isoxazolines), are significant classes of heterocyclic compounds with diverse applications. researchgate.net A primary method for their synthesis involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. mdpi.comrushim.ru

This compound can be oxidized in situ to generate 4-iodobenzonitrile (B145841) oxide. This intermediate can then react with various dipolarophiles. For example, reaction with alkenes leads to the formation of 4,5-dihydroisoxazole derivatives. nih.govgoogle.com A general procedure involves reacting the aldoxime with an oxidizing agent like chloramine-T in the presence of an alkene. researchgate.net This one-pot synthesis is efficient, often providing products in high purity and good yields. nih.gov

The synthesis of isoxazole (B147169) derivatives follows a similar pathway, using alkynes as the dipolarophile instead of alkenes. These reactions highlight the role of this compound as a stable and accessible precursor to the corresponding reactive nitrile oxide for the construction of these important heterocyclic systems. researchgate.net

| Reactant | Reagent | Product | Reference |

| This compound | Alkene, Oxidizing Agent (e.g., Chloramine-T) | 4,5-Dihydroisoxazole Derivative | nih.govresearchgate.net |

| This compound | Alkyne, Oxidizing Agent | Isoxazole Derivative | researchgate.net |

1,2,4-Oxadiazoles are another class of five-membered heterocycles that can be synthesized from aldoxime precursors. nih.gov The most common synthetic routes involve the acylation of amidoximes followed by cyclodehydration. ijper.org While not a direct transformation of this compound itself, its corresponding nitrile can be converted to an amidoxime (B1450833), which then serves as the key building block.

For instance, 4-cyanobenzaldehyde (B52832) can be converted to benzamidoxime, which can then react with an acyl chloride to form an O-acyl amidoxime intermediate. researchgate.net This intermediate undergoes cyclization to yield the 3,5-disubstituted-1,2,4-oxadiazole. ijper.org The iodine atom from the original 4-iodobenzaldehyde would be retained on the phenyl ring at the 3-position of the oxadiazole core, making it available for further synthetic manipulations.

Several methods exist for the synthesis of 1,3,4-oxadiazoles, which typically start from acid hydrazides. nih.govresearchgate.net

| Starting Material Derived from 4-Iodobenzaldehyde | Key Intermediate | Product Class | Reference |

| 4-Iodobenzonitrile | 4-Iodobenzamidoxime | 1,2,4-Oxadiazoles | ijper.orgresearchgate.net |

The versatility of this compound extends to the synthesis of other heterocyclic systems. The oxime functionality is a precursor to various nitrogen-containing structures through different reaction pathways. For example, oxidative cyclization reactions of aldoximes can lead to the formation of fused heterocyclic systems. acs.org Transition-metal-catalyzed reactions have also become a powerful tool for synthesizing complex heterocycles from simpler starting materials, and functionalized oximes can participate in these transformations. researchgate.net

The presence of the iodo-substituent on the aromatic ring allows for subsequent cross-coupling reactions, enabling the construction of even more complex and diverse heterocyclic scaffolds. This dual functionality makes this compound a valuable building block in combinatorial chemistry and drug discovery for creating libraries of novel heterocyclic compounds. mdpi.com

Oxadiazole Derivatives

Precursor in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is less common, its precursor, 4-iodobenzaldehyde, is a frequent component. For example, 4-iodobenzaldehyde has been used in Passerini reactions. frontiersin.org

The oxime itself can be involved in multicomponent processes that proceed through different mechanisms. For example, a three-component reaction involving an oxime ester, a thiophenolate anion, and another component can proceed via an electron donor-acceptor (EDA) complex under photochemical conditions to form new carbon-sulfur bonds. rsc.org The aldehyde, 4-iodobenzaldehyde, has been used in multicomponent reactions to synthesize quinazolines and other heterocyclic systems. frontiersin.orgnih.gov The ability to convert the aldehyde to the oxime adds another layer of synthetic diversity to the products that can be generated from these powerful MCR strategies.

Coordination Chemistry and Metal Complex Formation

The ability of this compound to act as a ligand for transition metals opens up possibilities for creating novel metal complexes with potential catalytic applications.

This compound as a Ligand for Transition Metals

The oxime group of this compound is an effective binding site for transition metal ions. The nitrogen and oxygen atoms of the oxime can coordinate to a metal center, forming stable chelate rings. This coordination behavior is fundamental to its role as a ligand. While specific studies detailing the coordination of this compound with a wide array of transition metals are still emerging, the known coordination chemistry of similar oxime-containing ligands provides a strong basis for its potential. The presence of the iodo-substituent on the benzene ring can also influence the electronic properties of the resulting metal complex, potentially modulating its reactivity and catalytic activity. Research into palladium-N-heterocyclic carbene complexes has shown the utility of related iodobenzaldehyde derivatives in catalytic reactions, suggesting a promising area for the application of this compound-metal complexes. academie-sciences.fr

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from oxime ligands have been investigated for their catalytic activity in various organic transformations. For instance, chromium(III) complexes with imine ligands have been shown to be effective catalysts for the oxidation of alcohols. researchgate.net This suggests that transition metal complexes of this compound could exhibit similar catalytic prowess. The development of redox-switchable catalysts, where the catalytic activity can be turned on or off by changing the oxidation state of the metal or a redox-active ligand, is a significant area of research. core.ac.uk The iodo-group on the this compound ligand could potentially participate in or influence redox processes at the metal center, leading to novel catalytic cycles. Furthermore, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new ligand scaffolds is crucial for advancing this field. academie-sciences.frgoogle.com Complexes of this compound with palladium could find applications in cross-coupling reactions, such as the Heck or Suzuki reactions, which are vital for the formation of carbon-carbon bonds. academie-sciences.fr

Supramolecular Chemistry and Crystal Engineering

The directed self-assembly of molecules into well-defined architectures is a primary goal of supramolecular chemistry and crystal engineering. This compound is a particularly interesting building block in this context due to its capacity for forming both hydrogen and halogen bonds.

Directed Self-Assembly of Molecular Architectures

The predictable formation of supramolecular synthons—structural units within supermolecules that are formed and held together by intermolecular interactions—is key to crystal engineering. iucr.org this compound can participate in the hierarchical assembly of complex structures. For example, it can form initial hydrogen-bonded assemblies that are then organized into larger, extended architectures through halogen bonding. nih.gov This ability to utilize multiple, distinct non-covalent interactions allows for a high degree of control over the final solid-state structure. The design of molecular scaffolds for the systematic organization of functional components is an expanding area of chemistry, and molecules like this compound can serve as versatile hubs in the construction of such scaffolds. mdpi.com The creation of two-dimensional networks has been demonstrated using related molecules, where a combination of self-complementary hydrogen bonds and halogen-halogen interactions leads to the formation of sheets. scholaris.ca

Exploiting Halogen and Hydrogen Bonding in Co-crystal Formation

The competition and cooperation between hydrogen bonds and halogen bonds are of fundamental interest in supramolecular chemistry. iucr.orgresearchgate.net this compound, possessing both a strong hydrogen-bond donor (the oxime -OH group) and a halogen-bond donor (the iodine atom), is an ideal candidate for studying these interactions. iucr.org In co-crystallization experiments with various acceptor molecules, the preference for either hydrogen or halogen bonding can be investigated. iucr.orgresearchgate.net Studies have shown that in systems where both interactions are possible, the outcome can often be rationalized by considering the electrostatic potentials of the interacting molecules. iucr.orgresearchgate.net This predictive power is crucial for the rational design of co-crystals with desired properties. For instance, in co-crystals with molecules containing both pyridine (B92270) and amino-pyrimidine groups, the primary assembly is consistently directed by hydrogen bonding between the carboxylic acid (or a related functional group) and the amino-pyrimidine, while halogen bonds involving the iodine atom and the pyridine nitrogen often play a secondary role in organizing these primary assemblies into one- or two-dimensional networks. nih.gov

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Hydrogen Bond | Oxime -OH | Oxime -N, other acceptors | Primary structure formation iucr.orgnih.gov |

| Halogen Bond | Iodine atom | N-heterocycles, other Lewis bases | Linking primary structures into extended networks nih.gov |

| Hydrogen Bond | Amino-pyrimidine N-H | Carboxylic acid C=O | Formation of primary dimers nih.gov |

| Halogen Bond | Iodine atom | Pyridine N | Formation of 1D chains from dimers nih.gov |

Emerging Research Applications

The unique properties of this compound continue to inspire new research directions. Its application in the synthesis of biologically active compounds is an area of growing interest. For example, isoxazoline (B3343090) compounds, which have shown pesticidal activity, can be synthesized from 4-halobenzaldehyde oximes. google.com The development of new synthetic methodologies, such as those involving transition-metal-free arylations using hypervalent iodine reagents, also presents opportunities for the use of this compound and its derivatives. Furthermore, the incorporation of such molecules into advanced materials, like liquid crystals or redox-active polymers, is an area ripe for exploration. core.ac.ukscholaris.ca The fundamental studies on the interplay of non-covalent interactions in systems containing this compound will continue to inform the design of functional materials and complex molecular systems. iucr.orgresearchgate.net

Functionalization of Nanoparticles via Oxime Linkages

The surface modification of nanoparticles (NPs) is crucial for tailoring their physical, chemical, and biological properties. 4-Iodobenzaldehyde, the precursor to this compound, serves as a key intermediate in preparing nanoparticles for subsequent bioconjugation through oxime ligation.

A notable strategy involves the use of polymeric nanoparticles that can be functionalized to display specific chemical groups on their surface. For instance, phenylboronic acid (PBA)-containing nanoparticles with a unique framboidal (raspberry-like) morphology have been developed for this purpose. google.com These nanoparticles (BNPs) possess a high surface area and a high density of PBA groups, which can be exploited for surface modification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. google.commdpi.com

In a well-documented approach, these BNPs are reacted with 4-iodobenzaldehyde in an aqueous environment. mdpi.commdpi.com The Suzuki-Miyaura reaction creates a carbon-carbon bond between the phenylboronic acid on the nanoparticle and the iodo-substituted aromatic ring of the benzaldehyde (B42025). This process effectively grafts the benzaldehyde moiety onto the nanoparticle surface, resulting in aldehyde-functionalized nanoparticles (Aldehyde-NPs).

The reaction is catalyzed by a water-soluble palladium/phosphine system, making it suitable for biological and environmentally friendly applications. mdpi.com The resulting Aldehyde-NPs are then primed for reaction with hydroxylamine-containing molecules to form stable oxime linkages. mdpi.com This two-step process—Suzuki-Miyaura coupling followed by oxime formation—provides a modular and versatile method for attaching a wide array of molecules, such as drugs, targeting ligands, or imaging agents, to the nanoparticle surface. The aldehyde groups serve as versatile chemical handles for bioconjugation. mdpi.com

The table below summarizes the typical reaction conditions for the initial functionalization of phenylboronic acid-containing nanoparticles with 4-iodobenzaldehyde.

Table 1: Reaction Parameters for Nanoparticle Functionalization with 4-Iodobenzaldehyde

| Parameter | Condition | Reference |

|---|---|---|

| Nanoparticle Type | Phenylboronic acid-containing framboidal nanoparticles (BNPs) | google.com |

| Coupling Partner | 4-Iodobenzaldehyde | mdpi.com |

| Reaction Type | Aqueous Suzuki-Miyaura Cross-Coupling | mdpi.com |

| Catalyst System | Na₂PdCl₄ / PPh₂PhSO₃Na / HCOOH | mdpi.com |

| Solvent | Water | mdpi.com |

| Temperature | 70 °C | |

| Resulting Surface | Aldehyde-functionalized nanoparticles | mdpi.com |

| Potential Subsequent Reaction | Oxime ligation with hydroxylamine-containing molecules | mdpi.com |

The successful grafting of the aldehyde functionality onto the nanoparticles is confirmed through various analytical techniques, including infrared (IR) spectroscopy, which shows the characteristic aldehyde carbonyl stretch. mdpi.com The size of the nanoparticles may increase upon functionalization due to the newly introduced chemical groups. researchgate.net These aldehyde-decorated nanoparticles are stable and ready for the final oxime formation step, which is a highly efficient and bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. A patent has also noted the use of 4-iodobenzaldehyde oximes for the modification of nanoparticles. google.com

Applications in Chemical Biology (e.g., DNA-Encoded Libraries)

DNA-encoded libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast collections of small molecules, often numbering in the millions to billions. vipergen.comsptlabtech.comamgen.com This technology relies on the principle of covalently attaching a unique DNA tag to each small molecule, which serves as an amplifiable barcode for its chemical structure. vipergen.com The development of robust and "DNA-compatible" chemical reactions is paramount to the success of DEL synthesis. nih.govnih.gov

Oxime formation is a prime example of a DNA-compatible reaction. It is classified under non-aldol carbonyl chemistry and is valued for its high chemoselectivity, mild reaction conditions (typically aqueous solutions at moderate pH and temperature), and high yields. nih.gov These characteristics make it an ideal reaction for modifying DNA-tethered small molecules without damaging the DNA backbone. nih.gov

This compound is a bifunctional reagent that is particularly well-suited for the construction of diverse DELs. Its utility stems from its two distinct reactive sites:

The Oxime Group: This can be formed on a DNA-linked scaffold that bears an aldehyde or ketone. Alternatively, a pre-formed oxime on a building block can react with an electrophilic site on the DNA-tethered molecule.

The Aryl Iodide: This serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of chemical diversity late in the synthetic sequence.

A potential strategy for incorporating this compound into a DEL synthesis workflow could proceed as follows:

An initial scaffold, attached to a DNA tag, is functionalized to present an aldehyde group.

This aldehyde is then reacted with a library of hydroxylamine (B1172632) derivatives, or alternatively, an aldehyde-bearing DNA-conjugate is reacted with a library of oximes.

A molecule like this compound can be used in this context. Once linked to the DNA-scaffold via the oxime bond, the aryl iodide is exposed for further diversification.

In a subsequent step, a library of boronic acids could be coupled to the aryl iodide via a Suzuki reaction, introducing another layer of chemical diversity.

The table below outlines the general conditions required for on-DNA oxime formation, a key step where a molecule like this compound could be utilized.

Table 2: General Conditions for On-DNA Oxime Formation in DEL Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Substrates | DNA-conjugated aldehyde/ketone and hydroxylamine/oxime | nih.gov |

| Reaction Type | Non-aldol carbonyl condensation | nih.gov |

| Solvent System | Aqueous solution, often with an organic co-solvent | nih.gov |

| pH Range | 4 - 10 | nih.gov |

| Temperature Range | 4 - 95 °C | nih.gov |

| Key Advantage | High chemoselectivity, bioorthogonal nature | nih.gov |

| Post-Reaction Analysis | PCR amplification and DNA sequencing to identify hits | vipergen.comsptlabtech.com |

The ability to perform these reactions in aqueous media and under mild conditions is crucial to preserve the integrity of the DNA tag, which is sensitive to harsh chemical treatments. nih.gov The development of such DNA-compatible reactions continues to expand the accessible chemical space for DELs, increasing the probability of discovering novel drug candidates for a wide range of biological targets. vipergen.com

Comparative Analysis and Future Research Directions

Structure-Reactivity Relationships within Halogenated Benzaldehyde (B42025) Oxime Series (e.g., vs. Bromo-, Chloro-analogues)

The reactivity of 4-iodobenzaldehyde (B108471) oxime is intrinsically linked to the nature of the halogen substituent on the phenyl ring. When compared to its bromo- and chloro-analogues, the iodine atom imparts distinct electronic and steric effects that influence its chemical behavior.

The order of reactivity for halogen replacement in ortho-haloaryl templates is generally I > Br > Cl. shu.ac.uk This trend is attributed to the bond strength of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to cleavage. This principle extends to the reactivity of 4-halobenzaldehyde oximes in various reactions. For instance, in palladium-catalyzed reactions, the ease of oxidative addition to the C-X bond follows this trend, making 4-iodobenzaldehyde oxime a more reactive substrate in cross-coupling reactions compared to its chloro and bromo counterparts. shu.ac.uk

The electronic nature of the halogen also plays a crucial role. While all halogens are electronegative and exert an electron-withdrawing inductive effect, their ability to donate electron density through resonance (mesomeric effect) varies. This interplay of inductive and mesomeric effects influences the electron density of the aromatic ring and, consequently, the reactivity of the oxime moiety.

A key aspect of the structure-reactivity relationship is the ability of the halogen to participate in halogen bonding. This non-covalent interaction, where the halogen atom acts as an electrophilic region (σ-hole), can influence intermolecular interactions in the solid state and in solution. rsc.org The strength of this interaction generally increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine or chlorine. This can affect crystal packing and the orientation of molecules in a reaction, potentially influencing reaction pathways and product distributions.

Interactive Data Table: Comparison of Halogenated Benzaldehyde Oximes

| Property | 4-Chlorobenzaldehyde Oxime | 4-Bromobenzaldehyde Oxime | This compound |

| CAS Number | 3848-36-0 nih.govchemicalbook.com | 3848-37-1 | 34158-75-3 amazonaws.comchemsrc.com |

| Molecular Formula | C7H6ClNO nih.gov | C7H6BrNO | C7H5IO chemscene.com |

| Molecular Weight | 155.58 g/mol nih.gov | 200.03 g/mol | 247.04 g/mol sigmaaldrich.com |

| Melting Point | 118-121 °C | 128-131 °C | 156-160 °C amazonaws.com |

Comparative Mechanistic Studies with Related Oxime Systems

Mechanistic studies of this compound often involve comparisons with other oxime systems to elucidate reaction pathways. The N-O bond in oximes is a key feature, and its fragmentation can proceed through different mechanisms, including homolytic cleavage to form iminyl radicals or heterolytic pathways. rsc.orgnsf.gov

In photochemical reactions, this compound can participate in electron-donor-acceptor (EDA) complex formation. rsc.org Light-induced activation of these complexes can lead to the generation of radical intermediates that drive subsequent reactions. rsc.org Comparing the photochemical behavior of this compound with its bromo- and chloro-analogs reveals differences in the efficiency of EDA complex formation and the subsequent radical generation, which is influenced by the electron-accepting properties of the aryl halide. rsc.org

The oxime functionality can also act as a directing group in transition metal-catalyzed reactions. For example, in palladium-catalyzed intramolecular cyclization reactions, the oxime group can coordinate to the metal center and influence the regioselectivity of the reaction. ub.edu Comparative studies with other substituted benzaldehyde oximes help to understand the role of the substituent in modulating the electronic properties of the oxime and its interaction with the catalyst.

Furthermore, the stereochemistry of the oxime (E/Z isomerism) can be crucial for its reactivity. mdpi.com While many oximes exist as stable isomers at room temperature, the energy barrier for isomerization can be influenced by substituents on the aromatic ring. mdpi.com Comparative studies help to understand how the halogen substituent affects the stability of the E and Z isomers and their differential reactivity in various transformations.

Broader Implications of this compound Research for Organic and Materials Chemistry

Research on this compound has broader implications for both organic synthesis and materials chemistry. The dual functionality of the iodo and oxime groups makes it a versatile building block for the synthesis of complex molecules and functional materials.

In organic synthesis, the iodo group serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the aromatic ring. rsc.orgrsc.org The oxime group, on the other hand, can be transformed into other functional groups, such as amines, nitriles, or amides, or it can participate in cycloaddition reactions to form heterocyclic compounds like isoxazolines. nsf.govgoogle.com The ability to perform sequential or one-pot reactions involving both the iodo and oxime functionalities opens up efficient routes to novel molecular architectures.

In materials chemistry, this compound and its derivatives have potential applications in the development of new polymers and functional materials. ambeed.com The oxime linkage can be incorporated into polymer backbones to create dynamic covalent polymers, which exhibit self-healing properties and responsiveness to external stimuli. rsc.org The presence of the iodo-substituent provides a site for post-polymerization modification, allowing for the tuning of the material's properties. Furthermore, the ability of the oxime group to coordinate with metal ions makes these compounds interesting candidates for the design of metal-organic frameworks (MOFs) and other coordination polymers.

Unexplored Research Avenues and Potential Future Applications

Despite the existing research, several avenues for the exploration of this compound remain.

Asymmetric Catalysis: The development of enantioselective transformations involving the oxime group of this compound is a promising area of research. This could lead to the synthesis of chiral amines and other valuable compounds with high stereocontrol.

Photoredox Catalysis: Further investigation into the photoredox-catalyzed reactions of this compound could uncover new and efficient methods for C-C and C-heteroatom bond formation. nih.gov The unique properties of the iodo-substituent could be exploited to design novel photocatalytic cycles.

Advanced Materials: The exploration of this compound as a monomer or cross-linker in the synthesis of advanced materials, such as conductive polymers, liquid crystals, and materials for optoelectronic applications, is an area with significant potential. chemscene.comambeed.com The combination of the iodo- and oxime functionalities could lead to materials with unique electronic and optical properties.

Bioconjugation: The reactivity of the oxime group makes it suitable for bioconjugation reactions under mild conditions. mdpi.com Investigating the use of this compound and its derivatives for the labeling and modification of biomolecules could open up new possibilities in chemical biology and medicinal chemistry.

Future applications of this compound could extend to the development of novel pharmaceuticals, agrochemicals, and functional materials with tailored properties. Its versatility as a synthetic intermediate and a building block for complex molecular architectures ensures its continued importance in the field of chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Iodobenzaldehyde oxime, and how can purity be optimized?

- Answer : this compound is typically synthesized via condensation of 4-iodobenzaldehyde with hydroxylamine hydrochloride under reflux in ethanol or methanol. Optimization involves controlling stoichiometry (1:1 molar ratio), reaction temperature (60–80°C), and purification via recrystallization. Purity can be verified using melting point analysis (literature values: ~145–148°C) and FT-IR spectroscopy (characteristic N–O stretch at ~930 cm⁻¹ and C=N stretch at ~1640 cm⁻¹) .

Q. How should researchers characterize the structural properties of this compound?

- Answer : Key characterization methods include:

- Single-crystal X-ray diffraction : To resolve hydrogen-bonding networks (e.g., N–H···O interactions) and supramolecular arrangements .

- FT-IR spectroscopy : To confirm oxime functional groups and monitor reaction progress .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify regiochemistry and absence of impurities .

Q. What are the critical safety protocols for handling this compound?